molecular formula C5H3F2NO2S B2505972 6-Fluoropyridine-3-sulfonyl fluoride CAS No. 1259065-58-1

6-Fluoropyridine-3-sulfonyl fluoride

Cat. No.: B2505972
CAS No.: 1259065-58-1
M. Wt: 179.14
InChI Key: MJQBBJRSNPUGMQ-UHFFFAOYSA-N
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Description

6-Fluoropyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C₅H₃F₂NO₂S and a molecular weight of 179.14 g/mol It is characterized by the presence of a fluorine atom at the 6-position of the pyridine ring and a sulfonyl fluoride group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 6-fluoropyridine with a sulfonyl fluoride reagent under controlled conditions . The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent like acetonitrile. The reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of 6-Fluoropyridine-3-sulfonyl fluoride may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Fluoropyridine-3-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .

Scientific Research Applications

6-Fluoropyridine-3-sulfonyl fluoride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoropyridine-3-sulfonamide
  • 6-Fluoropyridine-3-sulfonic acid
  • 3-Fluoropyridine-4-sulfonyl fluoride

Uniqueness

6-Fluoropyridine-3-sulfonyl fluoride is unique due to the presence of both a fluorine atom and a sulfonyl fluoride group on the pyridine ring. This combination imparts distinct chemical properties, such as increased electrophilicity and reactivity towards nucleophiles, which are not observed in similar compounds .

Properties

IUPAC Name

6-fluoropyridine-3-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2NO2S/c6-5-2-1-4(3-8-5)11(7,9)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQBBJRSNPUGMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1S(=O)(=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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